1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15ClFN3 and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Quinoline and its derivatives, including the specific structure of interest, have been extensively studied for their medicinal properties. These compounds are found in more than 200 naturally occurring alkaloids and have been utilized in the synthesis of novel bioactive molecules due to their broad spectrum of biological activities. This includes anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities, among others. The structural flexibility of the quinazoline nucleus allows for the introduction of various bioactive moieties, making it a versatile lead molecule for the development of new therapeutic agents (Tiwary et al., 2016).
Optoelectronic Materials
Quinazolines and pyrimidines have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for the creation of novel optoelectronic materials. These materials are utilized in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as in colorimetric pH sensors and potential structures for nonlinear optical materials (Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives have shown reasonable effectiveness as anticorrosive materials. They form highly stable chelating complexes with surface metallic atoms through coordination bonding, making them suitable for use as corrosion inhibitors. This application is particularly relevant in the protection of metals and alloys against corrosion, which is crucial for extending the lifespan of materials used in various industries (Verma et al., 2020).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . The specific targets for these activities are often proteins essential for the survival and replication of the pathogens.
Mode of Action
The specific interaction of this compound with its targets would depend on the chemical structure and the nature of the target protein .
Biochemical Pathways
Based on the known antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of the pathogens .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-7-9-17(12-20(14)24)28-23-18-11-16(25)8-10-21(18)26-13-19(23)22(27-28)15-5-3-2-4-6-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKVSMJPVQUACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.